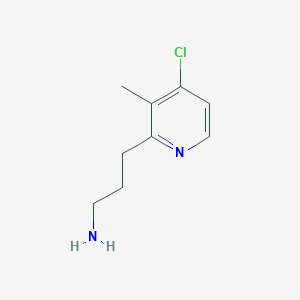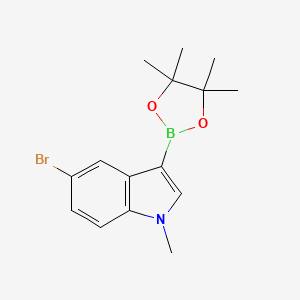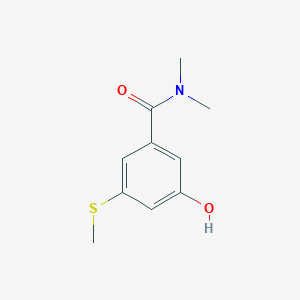
Methyl 2-cyano-6-formylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-6-formylisonicotinate is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a methyl ester group attached to an isonicotinic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-6-formylisonicotinate typically involves the reaction of isonicotinic acid derivatives with cyanoacetates under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under solvent-free conditions or with the use of solvents like methanol or ethanol. The reaction temperature and time can vary, but typical conditions include heating at 70°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-6-formylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Methyl 2-cyano-6-carboxyisonicotinate.
Reduction: Methyl 2-amino-6-formylisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-6-formylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-6-formylisonicotinate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The formyl group can undergo nucleophilic addition reactions, and the ester group can be hydrolyzed under acidic or basic conditions . These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Methyl 2-cyano-6-formylisonicotinate can be compared with other similar compounds, such as:
Methyl 2-formylisonicotinate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 2-cyanoisonicotinate: Lacks the formyl group, affecting its reactivity in oxidation and reduction reactions.
Methyl 6-formylisonicotinate: Lacks the cyano group, affecting its reactivity in nucleophilic addition reactions.
The presence of both the cyano and formyl groups in this compound makes it a versatile compound with unique reactivity and applications in various fields.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
methyl 2-cyano-6-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H6N2O3/c1-14-9(13)6-2-7(4-10)11-8(3-6)5-12/h2-3,5H,1H3 |
InChI Key |
JLUCWULSBNWDJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)


![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)




![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
